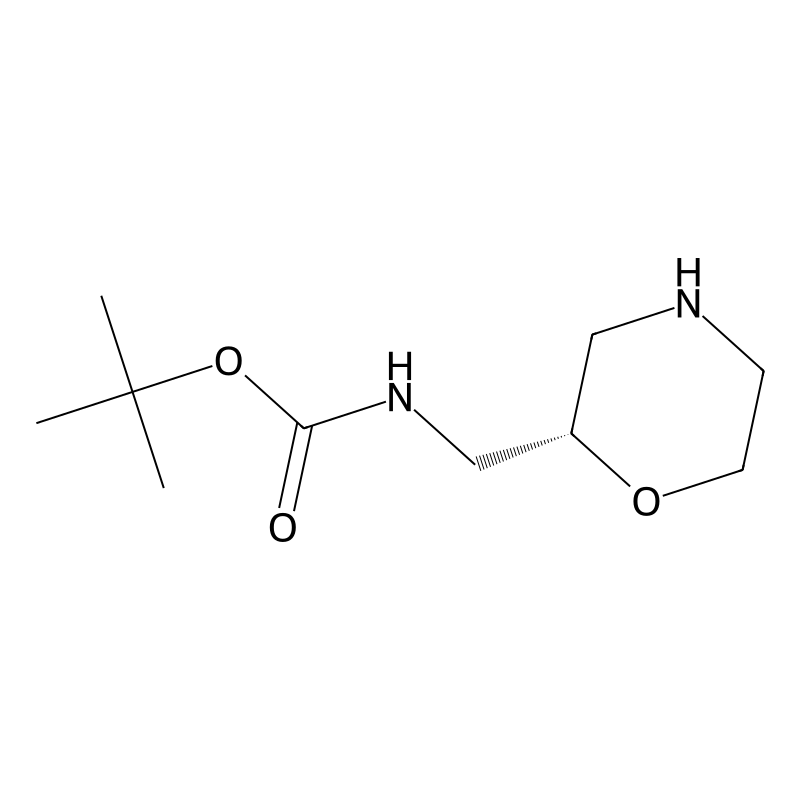

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Protecting Groups in Organic Synthesis

In organic chemistry, protecting groups are introduced to temporarily block functional groups while performing reactions on other parts of the molecule. This allows for selective modification and prevents unwanted side reactions. tert-Butyl (Boc) is a common protecting group for amines because it is stable under a variety of reaction conditions and can be easily removed under acidic conditions. PubChem, tert-Butyl protecting group

(S)-Boc-aminomethylmorpholine as an Amine Protecting Group

(S)-Boc-aminomethylmorpholine is the Boc-protected derivative of (S)-aminomethylmorpholine. By introducing the Boc group, the amine functionality is masked, allowing further chemical modifications on the molecule without affecting the amine group. Once the desired modifications are complete, the Boc group can be selectively removed to regenerate the free amine. This property makes (S)-Boc-aminomethylmorpholine a valuable tool for synthesizing complex molecules containing amine functionalities.

Here are some examples of scientific research where (S)-Boc-aminomethylmorpholine is used as a protecting group:

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chemical compound with the molecular formula and a molecular weight of 216.28 g/mol. It features a tert-butyl group attached to a morpholin-2-ylmethyl carbamate moiety, which contributes to its unique properties and potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by its chirality, specifically the (S)-enantiomer, which can influence its biological activity and interactions with biological targets .

- Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of morpholine and tert-butyl alcohol.

- Transesterification: It can react with alcohols to form different esters, which can be useful in synthetic organic chemistry.

- Nucleophilic Substitution: The carbamate group can be a site for nucleophilic attack, allowing for the introduction of various substituents.

These reactions make it a versatile intermediate in organic synthesis .

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate exhibits notable biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors. The morpholine ring is known to enhance solubility and bioavailability, making this compound a candidate for further pharmacological studies. Its chirality may also affect its interaction with biological targets, suggesting that the (S)-enantiomer could have distinct pharmacodynamic properties compared to its (R)-counterpart .

The synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate typically involves:

- Formation of Morpholine Derivative: Starting from morpholine, it can be reacted with suitable alkylating agents to form the morpholin-2-ylmethyl moiety.

- Carbamate Formation: The morpholine derivative is then treated with tert-butyl chloroformate or another suitable carbamoylating agent to yield the final product.

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography on chiral stationary phases may be employed to isolate the (S)-enantiomer.

These methods highlight the compound's accessibility for research and industrial applications .

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate has several applications:

- Medicinal Chemistry: Its potential as a pharmaceutical agent makes it valuable in drug discovery and development.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex molecules due to its reactive functional groups.

- Research Tool: The compound is utilized in biochemical assays to study enzyme kinetics and receptor interactions .

Studies on the interactions of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate with biological macromolecules are essential for understanding its mechanism of action. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Further investigation through techniques such as surface plasmon resonance or nuclear magnetic resonance could elucidate these interactions more clearly .

Several compounds share structural similarities with (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Non-chiral, less specific activity |

| Morpholine carbamate | Contains morpholine but no tert-butyl | More polar, different pharmacokinetics |

| N-(tert-butoxycarbonyl)morpholine | Similar backbone but different groups | Different reactivity and stability |

The uniqueness of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate lies in its specific chirality and combination of functional groups, which may confer distinct biological activities that are not present in its analogs .

This compound exemplifies the importance of structural nuances in determining chemical behavior and biological activity, making it an interesting subject for further study in both academic and industrial contexts.

The historical development of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate can be traced through the parallel evolution of carbamate chemistry and protecting group methodology in organic synthesis. The broader carbamate family has its origins in nineteenth-century observations of naturally occurring compounds, particularly when Western scientists first documented the use of the Calabar bean (Physostigma venenosum Balfour) in West African tribal practices. In 1864, Jobst and Hesse successfully isolated physostigmine, an active alkaloid component that established the foundation for understanding carbamate biochemistry. This early work demonstrated the potential of carbamate structures to interact with biological systems, particularly through their ability to inhibit cholinesterase enzymes.

The development of synthetic carbamates gained momentum in the 1930s with the synthesis of aliphatic esters of carbamic acid, initially marketed as fungicides. The terminology "carbamate" itself emerged in the mid-nineteenth century, with Henry Medlock describing in 1849 how the traditional urethane naming convention evolved toward the more chemically descriptive carbamate designation. The word derives from "carbamide" (urea) combined with the suffix "-ate," indicating the salt or ester of an acid. This nomenclature shift reflected the growing understanding of the structural relationship between urea derivatives and their corresponding esters.

The specific development of tert-butyloxycarbonyl protecting groups, which form the foundation of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, represents a more recent advancement in synthetic methodology. The tert-butyloxycarbonyl group emerged as an acid-labile protecting group specifically designed for amine protection in organic synthesis. This development was crucial for enabling complex multi-step syntheses where selective protection and deprotection of functional groups is essential. The integration of morpholine derivatives with tert-butyloxycarbonyl protection represents the convergence of these two important chemical developments, creating compounds that combine structural stability with synthetic versatility.

The stereochemical designation (S) in the compound name reflects advances in asymmetric synthesis and the growing recognition of stereochemistry's importance in biological activity. The ability to synthesize and characterize specific enantiomers became increasingly important as pharmaceutical development emphasized the distinct biological properties of different stereoisomers. This compound exemplifies the modern synthetic chemist's ability to control multiple aspects of molecular architecture simultaneously, including stereochemistry, functional group protection, and heterocyclic incorporation.

Significance in Synthetic Organic Chemistry

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate occupies a particularly important position in synthetic organic chemistry due to its dual functionality as both a protected amine derivative and a morpholine-containing building block. The compound serves as a crucial intermediate in the synthesis of various natural products and pharmaceuticals, demonstrating the practical value of combining morpholine chemistry with protecting group methodology. Recent synthetic studies have highlighted the utility of tert-butyl carbamate derivatives as intermediates in the synthesis of biologically active compounds, particularly those exhibiting cytotoxic activity against human carcinoma cell lines.

The synthetic significance of this compound extends to its role in palladium-catalyzed carboamination reactions, which represent a powerful method for constructing substituted morpholine derivatives. These reactions enable the formation of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols through a four-step synthesis process. The key step involves palladium-catalyzed coupling between substituted ethanolamine derivatives and aryl or alkenyl bromides, generating morpholine products as single stereoisomers in moderate to good yields. This methodology provides access to fused bicyclic morpholines and various disubstituted products that are difficult to prepare using alternative approaches.

The protecting group functionality of the tert-butyloxycarbonyl moiety is particularly valuable in multi-step synthetic sequences. The tert-butyloxycarbonyl group can be selectively added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of base, and subsequently removed using strong acids such as trifluoroacetic acid or hydrochloric acid. This orthogonal reactivity makes the compound compatible with a wide range of reaction conditions while maintaining the integrity of the morpholine ring system. The acid-labile nature of the protecting group allows for mild deprotection conditions that do not compromise other sensitive functional groups present in complex molecular frameworks.

The compound's applications in pharmaceutical development are particularly noteworthy, as it serves as an intermediate in the synthesis of lacosamide and other therapeutic agents. The synthetic route to lacosamide involves the use of tert-butyl carbamate derivatives that provide protection for amino groups during critical alkylation and coupling reactions. The improved synthetic methodologies for these compounds have achieved yields exceeding 92%, representing a significant improvement over previously reported methods. This enhanced efficiency, combined with the use of environmentally benign solvents like ethyl acetate, makes the compound particularly attractive for industrial-scale pharmaceutical manufacturing.

Nomenclature and Identification Systems

The systematic nomenclature of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate follows International Union of Pure and Applied Chemistry conventions while incorporating multiple identifying systems to ensure precise chemical communication. The complete International Union of Pure and Applied Chemistry name is tert-butyl N-[(2S)-morpholin-2-ylmethyl]carbamate, which explicitly describes the compound's structural components and stereochemical configuration. This naming system clearly indicates the presence of a tert-butyl group attached to a carbamate functional group, which in turn is connected to a methyl group at the 2-position of a morpholine ring with S-stereochemistry.

The compound is registered under multiple identification systems that facilitate database searches and regulatory compliance. The primary Chemical Abstracts Service number is 875551-59-0, which serves as the definitive identifier for this specific stereoisomer. Additional identification numbers include the European Community number 881-766-0 and the DSSTox Substance ID DTXSID10654831, which provide cross-referencing capabilities across different chemical databases. The PubChem Compound ID 42556133 offers access to comprehensive structural and property data through the National Center for Biotechnology Information database system.

| Identifier Type | Number/Code | Database/System |

|---|---|---|

| Chemical Abstracts Service | 875551-59-0 | Chemical Abstracts Service Registry |

| PubChem CID | 42556133 | National Center for Biotechnology Information |

| European Community | 881-766-0 | European Chemicals Agency |

| DSSTox Substance ID | DTXSID10654831 | EPA DSSTox Database |

| MDL Number | MFCD12545849 | MDL Information Systems |

The molecular formula C₁₀H₂₀N₂O₃ precisely describes the compound's atomic composition, indicating ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of 216.28 grams per mole provides essential information for stoichiometric calculations and analytical determinations. The Simplified Molecular Input Line Entry System representation CC(C)(C)OC(=O)NCC1CNCCO1 offers a linear notation that can be processed by chemical software systems for structure generation and analysis.

The InChI (International Chemical Identifier) system provides a standardized method for representing the compound's structure as IYHJNCQAADULQE-QMMMGPOBSA-N, which enables precise structural identification across different software platforms. This system is particularly valuable for distinguishing between stereoisomers, as the stereochemical information is encoded within the identifier string. The compound also appears under various synonymous names in chemical literature and commercial catalogs, including (S)-2-(N-Boc-aminomethyl)morpholine, (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate, and morpholin-2-ylmethyl-carbamic acid tert-butyl ester.

The systematic naming conventions reflect the compound's classification as both a carbamate ester and a morpholine derivative. According to International Union of Pure and Applied Chemistry guidelines, carbamate esters are defined as compounds with the general structure R₂NC(=O)OR', where the ester is derived from carbamic acid. The term "carbamate" is preferred over "urethane" in this context because it specifically indicates derivation from carbamic acid, whereas urethanes can be synthesized through alternative pathways that do not involve carbamic acid intermediates. This distinction is important for understanding the compound's synthetic origins and potential reactivity patterns.

Molecular Formula and Structural Characteristics

(S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is a chiral organic compound with the molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 grams per mole [1] [2]. The compound is assigned the Chemical Abstracts Service number 875551-59-0 and the MDL number MFCD12545849 [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate [1] [2].

The structural framework consists of three distinct functional components: a tert-butyl carbamate protecting group, a methylene linker, and a morpholine heterocycle [4] [5]. The simplified molecular-input line-entry system representation is CC(C)(C)OC(=O)NCC[C@H]1CNCCO1, which explicitly indicates the stereochemical configuration at the chiral center [1] [3]. The International Chemical Identifier string is InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1, providing a complete structural description [1] [2].

The morpholine ring system adopts a six-membered heterocyclic structure containing both nitrogen and oxygen atoms in a 1,4-relationship [6] [7]. This heterocycle is connected to the carbamate functionality through a methylene bridge at the 2-position of the morpholine ring [4] [5]. The tert-butyl carbamate moiety serves as a common protecting group in organic synthesis, characterized by its bulky tert-butyl substituent attached to the carbamate carbonyl [8] [9].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight (g/mol) | 216.28 |

| Chemical Abstracts Service Number | 875551-59-0 |

| MDL Number | MFCD12545849 |

| International Union of Pure and Applied Chemistry Name | tert-butyl N-[[(2S)-morpholin-2-yl]methyl]carbamate |

| Simplified Molecular-Input Line-Entry System | CC(C)(C)OC(=O)NCC[C@H]1CNCCO1 |

| International Chemical Identifier Key | IYHJNCQAADULQE-QMMMGPOBSA-N |

Stereochemistry and Conformational Analysis

The stereochemical properties of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate are defined by the presence of a single chiral center located at the 2-position of the morpholine ring [1] [10]. The absolute configuration is designated as S according to the Cahn-Ingold-Prelog priority rules, where the stereocenter exhibits a counterclockwise arrangement of substituents when viewed with the lowest priority group pointing away from the observer [10] [11].

The morpholine ring system adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocycles [12] [6]. Advanced spectroscopic studies have revealed that morpholine derivatives predominantly exist in chair conformations, with the substituents preferentially occupying equatorial positions to minimize steric interactions [13]. The puckering parameters for morpholine rings typically exhibit values of Q = 0.544 Å, θ = 170.8°, and φ = 180°, according to Cremer-Pople analysis [12] [14].

Conformational analysis of the carbamate functional group reveals the presence of syn and anti rotamers around the carbamate carbon-nitrogen bond [8] [9]. The tert-butyl carbamate group exhibits restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system [8] [9]. Temperature-dependent nuclear magnetic resonance studies have demonstrated that carbamate rotamers interconvert slowly on the nuclear magnetic resonance timescale, with energy barriers typically ranging from 60 to 80 kilojoules per mole [8] [9].

The stereochemical configuration at the morpholine 2-position influences the spatial arrangement of the attached methylene carbamate substituent [10] [12]. In the S-configuration, the carbamate group adopts a specific three-dimensional orientation that affects both the compound's physicochemical properties and its interactions with biological targets [10] [11]. Computational modeling studies indicate that the S-enantiomer exhibits distinct conformational preferences compared to its R-counterpart, with implications for molecular recognition and binding affinity [10] [12].

Physical and Chemical Properties

Solubility Characteristics

The solubility profile of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate reflects the compound's amphiphilic nature, combining both hydrophilic and lipophilic structural elements [4] [5]. The morpholine heterocycle contributes to water solubility through its nitrogen and oxygen heteroatoms, which can participate in hydrogen bonding interactions with aqueous solvents [15] [16]. The tert-butyl carbamate group provides moderate lipophilicity, facilitating dissolution in organic solvents [16] [17].

Carbamate compounds generally exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [16] [18]. The presence of the morpholine ring enhances miscibility with water and other polar solvents due to the heteroatoms' ability to form hydrogen bonds [15] [16]. However, the tert-butyl protecting group reduces overall water solubility compared to unprotected morpholine derivatives [16] [17].

Temperature-dependent solubility studies indicate that increasing temperature generally enhances dissolution in both aqueous and organic media [16] [15]. The solubility characteristics are also influenced by solution pH, as the morpholine nitrogen can undergo protonation under acidic conditions, potentially altering the compound's ionic state and solubility profile [16] [15]. Storage conditions recommend maintaining the compound in dry environments at temperatures between 2 and 8 degrees Celsius to preserve stability and prevent degradation [4] [5].

Stability and Degradation Patterns

The stability profile of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is primarily governed by the tert-butyl carbamate protecting group, which exhibits characteristic stability patterns under various chemical conditions [19] [18]. Carbamate functional groups demonstrate excellent stability under neutral and basic conditions, making them suitable for synthetic transformations that require protection of amine functionalities [18] [20].

Under acidic conditions, tert-butyl carbamates undergo hydrolysis through a well-established mechanism involving protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation [20] [17]. The reaction proceeds via an AAL1 mechanism, where the rate-limiting step involves unimolecular elimination of the tert-butyl group [21] [22]. Kinetic studies have revealed that the hydrolysis rate exhibits a second-order dependence on acid concentration, indicating the involvement of two acid molecules in the transition state [22] [20].

Thermal stability studies demonstrate that carbamate compounds begin to decompose at elevated temperatures, typically above 70 degrees Celsius [19] [23]. The thermal degradation pathway involves homolytic cleavage of weaker bonds, followed by various fragmentation and rearrangement processes [19] [23]. Photochemical stability is generally good under normal laboratory lighting conditions, although prolonged exposure to ultraviolet radiation may induce degradation [4] [5].

The morpholine ring system exhibits excellent chemical stability under most synthetic conditions, with degradation occurring only under harsh oxidative or strongly acidic environments [15] [6]. Storage under inert atmosphere and protection from moisture help maintain compound integrity over extended periods [4] [5]. The recommended storage temperature range of 2 to 8 degrees Celsius provides optimal stability while preventing thermal degradation [4] [5].

Computational Properties (LogP, TPSA, etc.)

Computational molecular descriptors provide quantitative assessments of the physicochemical properties that influence the compound's behavior in biological and chemical systems [5] [24]. The partition coefficient (LogP) for (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate is calculated as 0.4995, indicating moderate lipophilicity with a slight preference for aqueous phases [5] [3]. This LogP value suggests favorable properties for membrane permeability while maintaining adequate aqueous solubility [5] [24].

The topological polar surface area is calculated as 59.59 square angstroms, representing the surface area occupied by polar atoms and their attached hydrogen atoms [5] [3]. This value falls within the optimal range for oral bioavailability according to Lipinski's rule of five, suggesting potential for pharmaceutical applications [5] [24]. The relatively moderate topological polar surface area indicates balanced polarity that facilitates both membrane transport and aqueous dissolution [5] [24].

Hydrogen bonding analysis reveals the presence of four hydrogen bond acceptors and two hydrogen bond donors within the molecular structure [5] [3]. The acceptor sites include the carbamate carbonyl oxygen, the morpholine ring oxygen, and the two nitrogen atoms, while the donor sites comprise the carbamate nitrogen and the morpholine ring nitrogen [5] [3]. The rotatable bond count is determined to be two, corresponding to the bonds connecting the morpholine ring to the methylene linker and the methylene group to the carbamate functionality [5] [3].

The exact molecular mass is calculated as 216.14739 atomic mass units, providing precise mass information for analytical identification purposes [5] [25]. Additional molecular descriptors include the molecular refractivity, which influences optical properties, and the number of heavy atoms, which affects molecular size and shape [5] [24]. These computational parameters collectively define the compound's physicochemical profile and predict its behavior in various chemical and biological environments [5] [24].

| Computational Property | Value |

|---|---|

| Partition Coefficient (LogP) | 0.4995 |

| Topological Polar Surface Area (Ų) | 59.59 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

| Exact Mass (amu) | 216.14739 |

The classical synthesis of (S)-tert-Butyl (morpholin-2-ylmethyl)carbamate relies on well-established methodologies that have been refined over decades of research [2]. These approaches typically involve multiple synthetic steps and utilize traditional organic chemistry transformations to construct the morpholine ring system and introduce the protecting group functionality.

The most fundamental classical approach involves the cyclization of 1,2-amino alcohols to form the morpholine ring. This method begins with the preparation of appropriate amino alcohol precursors, which are then subjected to cyclization conditions [3]. The reaction typically requires harsh conditions, including elevated temperatures and strong acids, to facilitate the intramolecular cyclization that forms the six-membered heterocycle containing both nitrogen and oxygen atoms [4]. The tert-butyl carbamate protecting group is subsequently introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions [5].

A significant classical route involves the use of chloroacetyl chloride as a key reagent for morpholine formation [6]. This method proceeds through the formation of a morpholinone intermediate, which undergoes amide bond formation followed by cyclization. The resulting morpholinone is then reduced using boron or aluminum hydride to yield the desired morpholine derivative [6]. This approach has been extensively utilized in pharmaceutical synthesis due to its reliability and scalability, though it requires careful handling of the hazardous chloroacetyl chloride reagent.

The amino acid-derived synthesis represents another classical approach that has gained prominence in the synthesis of chiral morpholine derivatives [7]. This method utilizes commercially available amino acids as chiral pool starting materials, taking advantage of their inherent stereochemistry to construct enantiomerically pure morpholine derivatives. The approach typically involves the protection of the amino acid functionality, followed by selective transformations to introduce the morpholine ring system while maintaining the stereochemical integrity of the starting material [7].

The aldehyde-amine condensation methodology constitutes a traditional approach that involves the formation of intermediate imines, which are subsequently reduced and cyclized to form the morpholine ring [2]. This method offers good control over the substitution pattern of the final product and has been extensively used in the synthesis of various morpholine derivatives. The reaction typically proceeds through the formation of a stable imine intermediate, which can be isolated and characterized before proceeding to the cyclization step.

Classical synthetic routes also employ diethyl malonate-mediated synthesis, which involves the use of diethyl malonate as a building block for the construction of the morpholine framework [2]. This approach allows for the introduction of various functional groups at specific positions on the morpholine ring and has been particularly useful in the synthesis of complex morpholine derivatives containing multiple substituents.

Synthesis from Epichlorohydrin

The synthesis of morpholine derivatives from epichlorohydrin represents a significant advancement in heterocyclic chemistry, offering direct access to morpholine scaffolds through ring-opening and cyclization reactions [8] [9]. This approach has gained considerable attention due to its efficiency and the commercial availability of epichlorohydrin as a relatively inexpensive starting material.

The direct reaction between morpholine and epichlorohydrin has been extensively studied and optimized for various applications [8] [10]. The reaction typically proceeds through nucleophilic attack of the morpholine nitrogen on the less hindered carbon of the epichlorohydrin epoxide ring, resulting in ring-opening and formation of a chlorohydrin intermediate. This intermediate can then undergo further transformations to yield various morpholine derivatives. Research has demonstrated that this reaction can achieve yields of 92-95% under optimized conditions, making it highly attractive for industrial applications [8].

The polymerization of morpholine with epichlorohydrin has been investigated as a method for producing oligomeric products with unique properties [8] [10]. The reaction involves the spontaneous polymerization of morpholine with epichlorohydrin under specific conditions, with the degree of polymerization controlled by factors such as temperature, solvent, and reaction time. Studies have shown that the reaction can be carried out in various solvents, including ethanol, with yields consistently exceeding 90% [10].

Temperature control plays a crucial role in epichlorohydrin-based synthesis methods. The optimal reaction temperature typically ranges from 50-100°C, depending on the specific transformation and desired product [8] [10]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to side reactions and decomposition of the epichlorohydrin reagent. The reaction mechanism involves the formation of a quaternary ammonium intermediate, which subsequently undergoes cyclization to form the desired morpholine derivative [10].

The use of epichlorohydrin in multicomponent synthesis has emerged as a powerful strategy for accessing complex morpholine derivatives [11]. This approach involves the simultaneous reaction of epichlorohydrin with multiple nucleophiles, including amines and other heteroatom-containing compounds, to generate diversely substituted morpholine products. The methodology has been successfully applied to the synthesis of trisubstituted morpholine derivatives containing multiple functional groups [11].

Recent developments in epichlorohydrin-based synthesis have focused on the development of more environmentally friendly processes [9]. These include the use of continuous flow reactors for improved heat and mass transfer, as well as the development of catalytic systems that can operate under milder conditions. The integration of microwave-assisted synthesis has also been explored as a method for accelerating the reaction rate and improving overall efficiency [9].

The application of epichlorohydrin methodology to the synthesis of spiroacetal frameworks has demonstrated the versatility of this approach [12]. The reaction can be designed to produce bis-morpholine spiroacetals through sequential ring-opening and cyclization reactions, providing access to conformationally rigid molecular scaffolds that are of interest in drug discovery applications [12].

Stereoselective Synthesis Strategies

The stereoselective synthesis of morpholine derivatives has emerged as a critical area of research, driven by the recognition that stereochemistry plays a fundamental role in the biological activity and pharmaceutical properties of these compounds [13] [14]. Modern stereoselective approaches have achieved remarkable levels of enantioselectivity, with many methods delivering products with greater than 95% enantiomeric excess.

Asymmetric hydrogenation represents one of the most successful stereoselective approaches for morpholine synthesis [15] [16]. This methodology employs chiral transition metal catalysts, particularly rhodium complexes bearing bisphosphine ligands with large bite angles, to achieve highly enantioselective reduction of unsaturated morpholine precursors. The method has been successfully applied to the synthesis of 2-substituted chiral morpholines, achieving quantitative yields and excellent enantioselectivities up to 99% enantiomeric excess [15]. The substrate scope includes various dehydromorpholine derivatives, and the hydrogenated products can be readily transformed into key intermediates for bioactive compounds.

The use of chiral pool synthesis has proven particularly effective for accessing enantiomerically pure morpholine derivatives [17] [7]. This approach utilizes naturally occurring amino acids or other chiral building blocks as starting materials, taking advantage of their inherent stereochemistry to direct the formation of the desired morpholine scaffold. The methodology has been successfully applied to the synthesis of chiral 2-hydroxymethyl morpholine compounds, with the stereochemical information of the starting material being faithfully transferred to the final product [17].

Organocatalytic methods have gained prominence as a sustainable approach to stereoselective morpholine synthesis [14] [18]. These methods employ small organic molecules as catalysts rather than transition metals, offering advantages in terms of cost, environmental impact, and operational simplicity. Cinchona alkaloid-derived catalysts have been particularly successful in promoting enantioselective chlorocycloetherification reactions that furnish morpholines containing quaternary stereocenters [14]. The methodology achieves excellent yields and enantioselectivities under mild conditions, making it suitable for industrial applications.

The tandem sequential approach combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines [19] [20]. This methodology employs a bis(amidate)bis(amido)titanium catalyst for the initial hydroamination step, followed by reduction using the Noyori-Ikariya ruthenium catalyst. The method achieves enantiomeric excesses greater than 95% for a wide range of functional groups, with the stereochemical outcome determined by hydrogen-bonding interactions between the substrate and the chiral catalyst [19].

Copper-promoted stereoselective synthesis has been developed for the preparation of 2-aminomethyl functionalized morpholines [13] [21]. The method employs copper(II) 2-ethylhexanoate as a catalyst for alkene oxyamination reactions, providing access to morpholine derivatives with good to excellent yields and diastereoselectivities. The stereochemical outcome is controlled by the syn-aminopalladation mechanism, which proceeds through a boat-like transition state to afford the desired stereoisomer [13].

The reductive etherification approach has been successfully applied to the stereoselective synthesis of C-substituted morpholine derivatives [22] [23]. This methodology involves the intramolecular reductive etherification of appropriately functionalized precursors, with the stereochemical outcome controlled by the choice of reducing agent and reaction conditions. The method has been extended to the total synthesis of natural products containing morpholine scaffolds, demonstrating its synthetic utility [22].

Metal-Catalyzed Approaches

Metal-catalyzed synthesis of morpholine derivatives has revolutionized the field by providing access to complex molecular architectures under mild and efficient conditions [24] [25]. These methods leverage the unique reactivity of transition metals to facilitate bond formation and cyclization reactions that would be challenging or impossible using traditional organic chemistry approaches.

Palladium-catalyzed reactions have emerged as particularly powerful tools for morpholine synthesis [5] [24]. The palladium-catalyzed carboamination reaction represents a key transformation that enables the stereoselective synthesis of disubstituted morpholines from carbamate-protected aziridines [24]. The reaction proceeds through the selective attack of aziridines at the more substituted position by unsaturated alcohol nucleophiles, followed by palladium-catalyzed hydroamination to give morpholines as single diastereomers in excellent yields [24].

The four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols exemplifies the power of palladium catalysis [5]. The key step involves a palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, generating morpholine products as single stereoisomers in moderate to good yields. This methodology provides access to fused bicyclic morpholines and various disubstituted products that are difficult to prepare using alternative approaches [5].

Ruthenium-catalyzed methods have been developed for the synthesis of morpholines through amino alcohol cyclization reactions [26] [27]. The ruthenium-catalyzed cyclization of n-amino alcohols can be selectively directed toward either amide or amine products depending on the reaction conditions. The addition of water promotes amine formation, while the inclusion of a sacrificial ketone as a hydrogen acceptor results in amide formation as the major product [26] [27].

The ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes has been successfully applied to morpholine synthesis [28]. This methodology employs the combination of Ru(cod)(2-methylallyl)2, 1,5-bis(diphenylphosphino)pentane, and triflic acid to achieve the intermolecular hydroamination of styrene derivatives with morpholine and other secondary amines. The reaction proceeds with 99% regioselectivity and yields of 64-96%, providing a direct route to β-phenethylamine products [28].

Iron-catalyzed approaches have been developed for the diastereoselective synthesis of disubstituted morpholines [25] [29]. The methodology employs iron(III) salts to activate allylic alcohols, promoting intramolecular cyclization through either C-O or C-N bond formation. The reaction conditions can be tuned to favor the formation of cis diastereoisomers through a thermodynamic equilibrium involving ring-opening and ring-closing processes [25].

Gold-catalyzed cyclization reactions have been utilized for the construction of morpholine and piperazine derivatives [30]. The methodology involves the cyclization of alkynylamines or alkynylalcohols in the presence of gold catalysts, proceeding through cascade cyclization and isomerization reactions to produce six-membered ring systems. The reaction proceeds smoothly with 1.0 mol% catalyst loading and demonstrates good compatibility with various functional groups [30].

Rare-earth metal complexes have been employed for the synthesis of morpholine derivatives through C-O and C-N bond formation reactions [31]. The methodology utilizes morpholine-functionalized β-diketiminato ligands to create highly active catalysts for the alcoholysis of isothiocyanates and aminolysis of epoxides. The approach provides access to O-thiocarbamate derivatives and β-amino alcohols with excellent regioselectivity under mild conditions [31].

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally benign synthetic methods for morpholine derivatives has become a priority in modern organic chemistry, driven by the need to reduce waste, energy consumption, and the use of hazardous reagents [32] [33]. Green chemistry approaches to morpholine synthesis focus on atom economy, renewable feedstocks, and mild reaction conditions while maintaining high efficiency and selectivity.

The ethylene sulfate methodology represents a breakthrough in green morpholine synthesis [32] [33]. This approach utilizes ethylene sulfate as an inexpensive and readily available two-carbon synthon that can selectively monoalkylate primary amines, addressing one of the most challenging aspects of morpholine synthesis. The method enables a simple, high-yielding one or two-step protocol for the conversion of 1,2-amino alcohols to morpholines using ethylene sulfate and tert-butoxide potassium as the only reagents [33]. The methodology demonstrates remarkable selectivity for monoalkylation, a problem that has historically plagued morpholine synthesis, and has been successfully applied to over 28 examples derived from primary amines [32].

The environmental and safety benefits of the ethylene sulfate approach are substantial compared to traditional methods [32] [33]. The process eliminates the need for hazardous acylating agents and reduces the generation of toxic byproducts. The methodology can be conducted on large scales, with multiple examples demonstrated on greater than 50-gram scale, making it suitable for industrial applications [33]. The reaction proceeds through a simple SN2 mechanism between amines and ethylene sulfate, forming zwitterionic intermediates that can often be isolated by crystallization and subsequently cyclized upon treatment with base [34].

Solvent-free synthesis represents another important green chemistry approach to morpholine derivatives [35] [36]. These methods eliminate the need for organic solvents by conducting reactions in the neat state or using solid supports. The solvent-free Boc protection of amines has been developed as an environmentally friendly alternative to traditional solution-phase methods, achieving excellent yields without the need for extensive purification procedures [35] [36]. The methodology demonstrates broad substrate scope and can be applied to both primary and secondary amines under mild conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating morpholine synthesis reactions while reducing energy consumption [37]. The methodology enables rapid heating and improved reaction rates, often reducing reaction times from hours to minutes. The approach has been successfully applied to the synthesis of morpholino-pyridine derivatives and other complex morpholine-containing heterocycles, achieving excellent yields (92-98%) under green conditions with shorter reaction times and simplified workup procedures [37].

The development of continuous flow processes represents a significant advancement in sustainable morpholine synthesis [38] [39]. Flow chemistry offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety profiles, and precise control of reaction parameters. The continuous flow synthesis of carbamates from carbon dioxide and amines has been developed as a novel approach that directly utilizes CO2 as a renewable feedstock [38]. The methodology employs a continuous-flow reactor system that can achieve high throughput and excellent yields while minimizing waste generation.

Biocatalytic approaches to morpholine synthesis have been explored as truly sustainable alternatives to traditional chemical methods [40]. Laccase-catalyzed reactions have been successfully employed for the synthesis of morpholine derivatives with biological activities, achieving yields up to 80% using atmospheric oxygen as the oxidant [40]. The methodology demonstrates the potential for enzyme-catalyzed synthesis of morpholine derivatives under mild, environmentally friendly conditions.

The optimization of reaction conditions for sustainable synthesis has focused on the use of renewable solvents and catalysts [41] [42]. The synthesis of N-formylmorpholine as a green solvent has been developed using morpholine and formic acid under optimized conditions, providing a sustainable alternative to traditional organic solvents [43]. The methodology operates under mild conditions and produces a chemically stable, non-toxic product that can be used in subsequent synthetic transformations.

Catalytic Methods for Boc Protection

The catalytic protection of amines using tert-butyl carbamate (Boc) groups has evolved significantly through the development of efficient catalytic systems that operate under mild conditions and provide excellent selectivity [35] [44]. Modern catalytic approaches to Boc protection focus on reducing catalyst loading, improving reaction rates, and expanding substrate scope while maintaining high yields and operational simplicity.

Molecular iodine has emerged as a highly effective catalyst for Boc protection of amines [44]. The methodology employs catalytic amounts of molecular iodine (10 mol%) to promote the reaction between various structurally and electronically divergent aryl and aliphatic amines with di-tert-butyl dicarbonate under solvent-free conditions at ambient temperature [44]. The reaction proceeds through activation of the dicarbonate by the iodine catalyst, facilitating nucleophilic attack by the amine substrate. This approach demonstrates excellent functional group tolerance and can be applied to a wide range of primary and secondary amines with consistently high yields.

The development of solid acid catalysts for Boc protection has provided advantages in terms of catalyst recovery and continuous processing [39]. Zeolite-based catalysts, particularly H-BEA zeolite, have been successfully employed for both Boc protection and deprotection reactions. The heterogeneous nature of these catalysts allows for easy separation and recycling, making them attractive for industrial applications. The methodology can achieve high throughput with residence times of less than one minute at 140°C, demonstrating the potential for continuous flow processing [39].

Lewis acid-catalyzed Boc protection has been developed to provide enhanced selectivity and mild reaction conditions [45]. The choice of Lewis acid can dramatically influence the reaction outcome, with different catalysts promoting either tert-butyl ether formation or Boc-alcohol production depending on the specific conditions employed. Zinc bromide has been particularly effective for selective Boc protection in the presence of other acid-labile protecting groups, allowing for orthogonal protection strategies [46].

The phase transfer catalysis approach to Boc protection has been successfully implemented for both alcohols and amines [47]. This methodology employs phase transfer catalysts such as tetrabutyl ammonium hydrogen sulfate in combination with aqueous sodium hydroxide to facilitate the reaction between substrates and di-tert-butyl dicarbonate. The approach is particularly effective for less reactive substrates, with primary alcohols reacting in a matter of hours while secondary alcohols may require extended reaction times [47].

Palladium-catalyzed methods for Boc protection have been developed that enable simultaneous deprotection and reprotection sequences [48]. The methodology employs palladium hydroxide on carbon in combination with polymethylhydrosiloxane and di-tert-butyl dicarbonate to achieve single-step conversion of N-benzyl, N-trityl, and N-diphenylmethyl amines to the corresponding tert-butyl carbamates. The reaction proceeds through reductive removal of the existing protecting group followed by immediate Boc protection, achieving high yields while maintaining functional group compatibility [48].

The bis(trifluoromethanesulfonyl)imide-catalyzed approach represents a recent advancement in Boc protection methodology [49]. This catalyst system enables the direct conversion of free amino acids to tert-butyl esters with retention of the free amino group, eliminating the need for separate protection steps. The methodology operates under mild conditions and demonstrates excellent yields for a wide range of amino acid substrates, making it particularly valuable for peptide synthesis applications [49].

Continuous flow methods for Boc protection have been developed to improve efficiency and scalability [39]. These systems utilize packed bed reactors containing solid acid catalysts, enabling continuous processing with high throughput and consistent product quality. The flow approach offers advantages in terms of heat and mass transfer, leading to improved reaction rates and reduced energy consumption compared to batch processes [39].